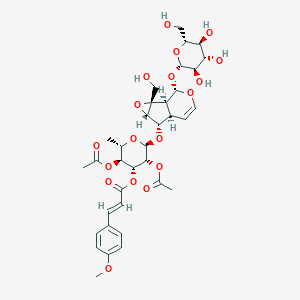

![molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid CAS No. 52549-19-6](/img/structure/B45702.png)

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Vue d'ensemble

Description

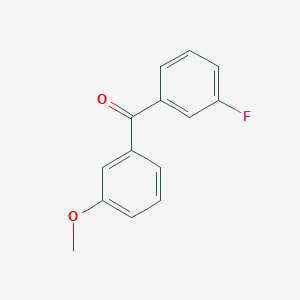

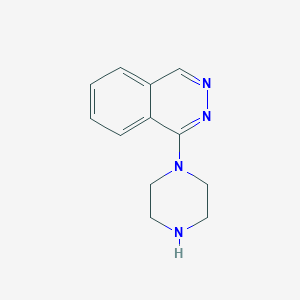

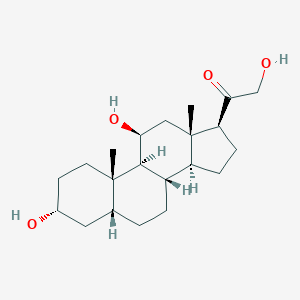

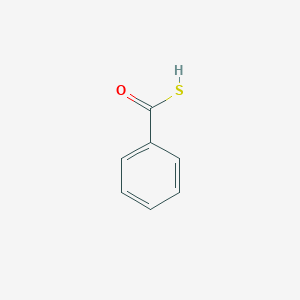

“2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid” is a chemical compound with the molecular formula C15H11NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H11NO4 . The exact mass is 269.06880783 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.25200 . The predicted density is 1.405±0.06 g/cm3 . The predicted boiling point is 513.8±50.0 °C . The predicted pKa is 4.17±0.10 . Unfortunately, the melting point and flash point are not available .Applications De Recherche Scientifique

1. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines

- Summary of Application: This research focuses on the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO .

- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the ANRORC mechanism . The structures of synthesized compounds were confirmed by 2D-NMR spectroscopy .

- Results: Previously unknown 5,7-dihalogenated 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines and 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridines were synthesized with excellent yields (90–99%) .

2. Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones

- Summary of Application: This research involves the synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and evaluation of their antimicrobial activity .

- Methods of Application: The compounds were synthesized using two methodologies (using Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin) and assayed for their antibacterial activity against gram-positive bacteria and gram-negative bacteria . They were also assayed for their antifungal activity against Aspergillus niger and Candida albicans .

- Results: All the compounds exhibited potent inhibitory activity against gram-positive bacteria compared to standard drugs at the tested concentrations . The compounds also showed appreciable activity against gram-negative bacteria as well as fungi . The compounds 4e, 4f, 4i, 4k, and 4l were found to be the most proficient members of the series .

3. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines

- Summary of Application: This research focuses on the oxidative cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines .

- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the proposed mechanism of the transformation . The structures of synthesized compounds were confirmed by 2D-NMR spectroscopy .

- Results: Previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines were synthesized via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid .

4. Antihistaminic and Anaphylactic Compounds

- Summary of Application: 7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine, a compound similar to “2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid”, is known to show antihistaminic and anaphylactic compounds .

- Results: The compound maintains potential anti-inflammatory compounds .

5. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines

- Summary of Application: This research focuses on the oxidative cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines .

- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the proposed mechanism of the transformation . The structure of synthesized benzo[b]chromeno[4,3,2-de][1,6]naphthyridines was confirmed by 2D-NMR spectroscopy .

- Results: Previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines were synthesized via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid .

6. Antihistaminic and Anaphylactic Compounds

Propriétés

IUPAC Name |

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPFXPZOGZWCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)